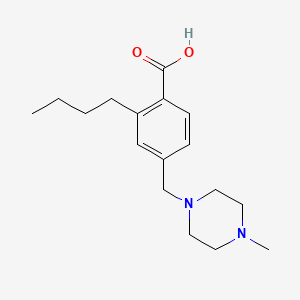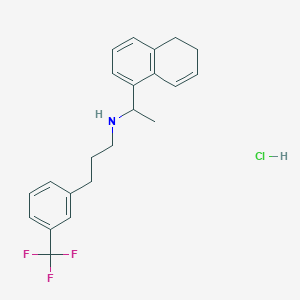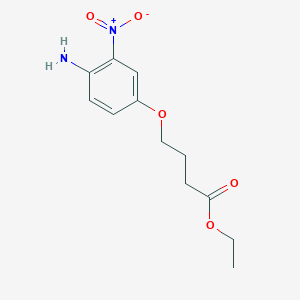![molecular formula C11H10O4S B13841553 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol CAS No. 923267-60-1](/img/structure/B13841553.png)
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is an organic compound characterized by the presence of a furan ring, a benzene ring, and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol typically involves the reaction of furan-2-ylmethyl sulfide with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid
Uniqueness
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is unique due to the presence of three hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature enhances its potential as an antioxidant and its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
923267-60-1 |
|---|---|
Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-3-4-9(11(14)10(8)13)16-6-7-2-1-5-15-7/h1-5,12-14H,6H2 |
InChI Key |
NDJOBPAHEORFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
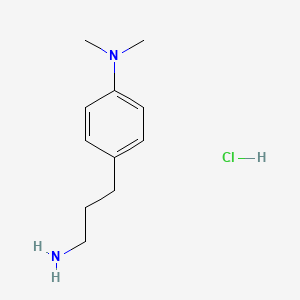
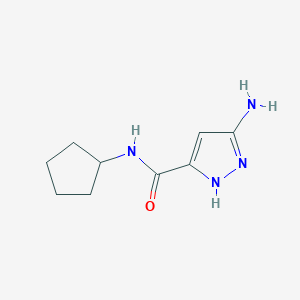
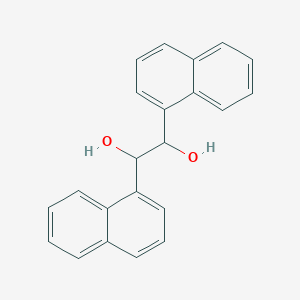
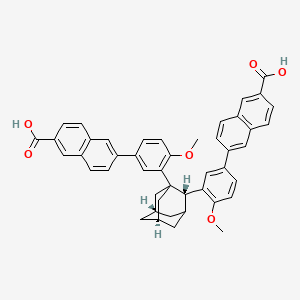
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
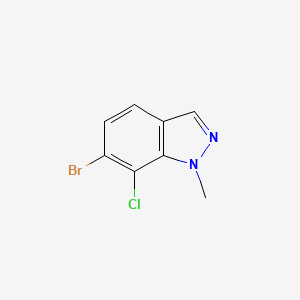
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
